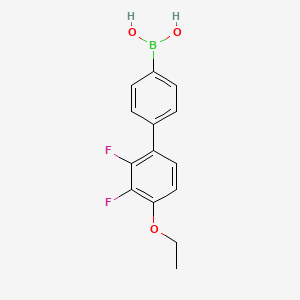
4-Ethoxy-2,3-difluoro-1,1'-biphenyl-4'-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of an ethoxy group, two fluorine atoms, and a boronic acid moiety attached to a biphenyl structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki–Miyaura coupling, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an appropriate phenol derivative reacts with an ethylating agent under basic conditions.
Boronic Acid Formation: The final step involves the conversion of an aryl halide to the corresponding boronic acid using a borylation reaction with a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Biphenyls: Formed through nucleophilic substitution of fluorine atoms.
科学研究应用
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors due to its unique electronic properties.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
作用机制
The mechanism of action of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid in chemical reactions involves the following steps:
Transmetalation: In the Suzuki–Miyaura coupling, the boronic acid group transfers an aryl group to the palladium catalyst.
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Reductive Elimination: The palladium-aryl complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
相似化合物的比较
Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure with a methoxy group instead of an ethoxy group.
4-Formylphenylboronic Acid: Contains a formyl group instead of an ethoxy group.
4-Ethoxyphenylboronic Acid: Lacks the fluorine atoms present in 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid.
Uniqueness
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid is unique due to the presence of both ethoxy and difluoro substituents, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
属性
CAS 编号 |
470461-10-0 |
|---|---|
分子式 |
C14H13BF2O3 |
分子量 |
278.06 g/mol |
IUPAC 名称 |
[4-(4-ethoxy-2,3-difluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H13BF2O3/c1-2-20-12-8-7-11(13(16)14(12)17)9-3-5-10(6-4-9)15(18)19/h3-8,18-19H,2H2,1H3 |
InChI 键 |
OLOOHRNUIBVNOK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=C(C(=C(C=C2)OCC)F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


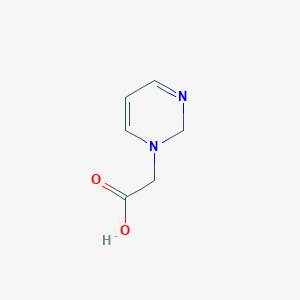
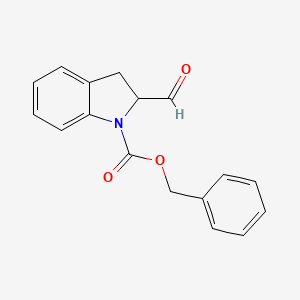
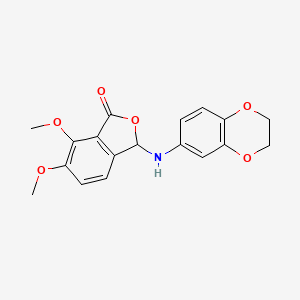
![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)
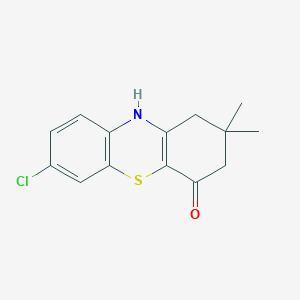

![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B14149944.png)
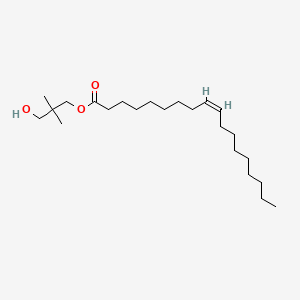


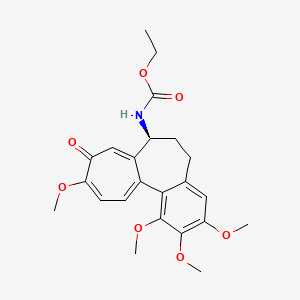

![5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one](/img/structure/B14149987.png)
